N-(2-methoxyphenyl)-2-phenoxyacetamide
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Overview
Description
N-(2-methoxyphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 2-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methoxyaniline+phenoxyacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-2-phenoxyacetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-phenoxyethylamine.
Substitution: Formation of N-(2-methoxyphenyl)-2-(substituted phenoxy)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-phenoxyethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
N-(2-methoxyphenyl)-2-(substituted phenoxy)acetamide: Similar structure but with different substituents on the phenoxy group.
Uniqueness
N-(2-methoxyphenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-methoxyphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy-substituted phenyl group linked to a phenoxyacetamide backbone. This structural configuration contributes to its interaction with various biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor in several biochemical pathways, notably:
- α-Glucosidase Inhibition : Recent studies indicate that derivatives of 2-phenoxyacetamide exhibit potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose (IC50 = 327 μM) and HXH8r (IC50 = 15.32 μM) .
- Selective Antagonism : N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide has been identified as a selective antagonist of substance P receptors, suggesting applications in pain management and neuropharmacology .
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Diabetes Management : The inhibition of α-glucosidase positions this compound as a potential candidate for the treatment of type 2 diabetes by modulating glucose absorption .
- Pain Relief : Its antagonistic effects on substance P receptors indicate potential use in managing chronic pain syndromes and inflammatory conditions .
Case Studies and Experimental Data
- α-Glucosidase Inhibition Study :
Compound | IC50 (μM) | Selectivity Ratio |
---|---|---|
This compound | 2.11 | 17.48 (α-glucosidase/α-amylase) |
Acarbose | 327 | - |
HXH8r | 15.32 | - |
- Neuropharmacological Effects :
- Study Design : Investigated the modulation of neurogenic inflammation.
- Findings : The compound significantly inhibited substance P receptor activity, suggesting its role in reducing pain signaling pathways .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)11-19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNOOYDCZWEDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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